![molecular formula C10H13N5 B2943096 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline CAS No. 2551120-34-2](/img/structure/B2943096.png)

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

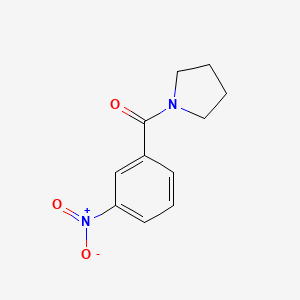

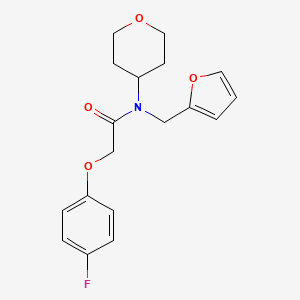

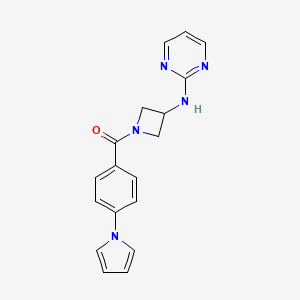

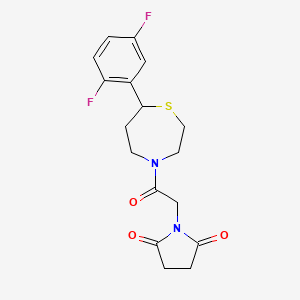

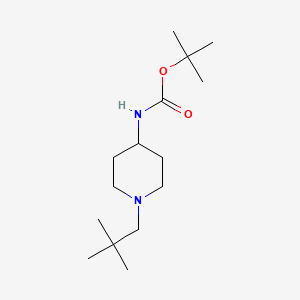

“4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” is a chemical compound that contains a tetrazole moiety. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known to interact with many enzymes and receptors in organisms via non-covalent interactions, resulting in a wide range of biological properties .

Synthesis Analysis

A series of 4-[{2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl}methyl)(2-R-2-oxoethyl)amino]benzoic acid derivatives was synthesized . The synthesis involved an aldehyde, different amines, isocyanides, and Trimethylsilylazide (TMSN3) as the azide source . The reaction was carried out in water using tetradecyltrimethylammonium bromide (TTAB) as a catalyst .Molecular Structure Analysis

The molecular structure of “4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” is characterized by the presence of a tetrazole ring. The parent heterocycle CHN can exist as three tautomers, 1H-tetrazole, 2H-tetrazole, and 5H-tetrazole . The first two possess six π electrons and thus are aromatic, while the 5H tautomer is nonaromatic .Chemical Reactions Analysis

In their active pockets, all of the synthesized compounds had two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy . This suggests that the compound can participate in various chemical reactions due to its ability to form hydrogen bonds.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” include a density of 1.4±0.1 g/cm3, a boiling point of 410.5±47.0 °C at 760 mmHg, and a flash point of 231.2±16.5 °C . The compound also has a polar surface area of 80 Å2 and a molar volume of 115.0±3.0 cm3 .Applications De Recherche Scientifique

Energetic Materials

- Synthesis : These compounds are synthesized from readily available 5-aminotetrazole and cyanogen azide .

Antibacterial and Anticancer Applications

While research on 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline in this context is limited, similar tetrazole-containing compounds have been investigated for their antibacterial and anticancer properties. Further studies are needed to explore its potential in these areas .

Other Applications

Although less explored, tetrazole-containing compounds have also been studied for their applications in:

Mécanisme D'action

Target of Action

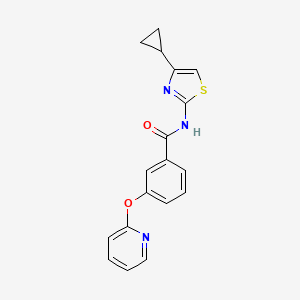

The primary target of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals, cytokines, and is involved in cellular proliferation, differentiation, and apoptosis .

Mode of Action

The compound interacts with its target, the P38 MAP kinase protein, through non-covalent interactions . It forms hydrogen bonds with amino acid residues in the active pockets of the protein . This interaction results in changes to the protein’s function, potentially altering cellular processes .

Biochemical Pathways

Given its target, it is likely to influence pathways related tocellular stress responses, inflammation, and apoptosis .

Pharmacokinetics

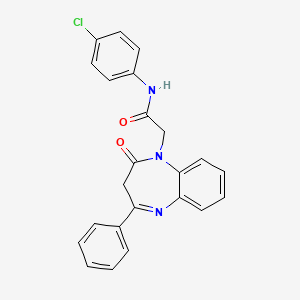

The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties suggest that it obeys all five rules with good bioavailability . This means it is well-absorbed by the body, distributed to the necessary sites, metabolized efficiently, and excreted without causing harmful toxicants .

Result of Action

The compound has been shown to have antibacterial, anticancer, and anti-TB activities . In vitro studies have demonstrated a significant cytotoxic effect, with IC50 values close to those of standard drugs . This suggests that the compound’s action results in the death of cancer cells and bacteria, and inhibits the growth of Mycobacterium tuberculosis .

Action Environment

The efficacy and stability of 4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline can be influenced by various environmental factors. For instance, the compound’s lipophilicity can be boosted to enhance bioavailability . .

Orientations Futures

The future directions for “4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline” could involve further exploration of its biological activities and potential applications in medicine and pharmacology . Additionally, further studies could focus on optimizing the synthesis process and exploring other potential biological targets .

Propriétés

IUPAC Name |

4-[1-(2H-tetrazol-5-yl)propan-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5/c1-7(6-10-12-14-15-13-10)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3,(H,12,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRKJKZJSSXPMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NNN=N1)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[1-(2H-Tetrazol-5-yl)propan-2-yl]aniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,4,5-triethoxy-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2943015.png)

![ethyl {2-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate](/img/structure/B2943016.png)

![(3-Pyrazol-1-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2943019.png)

![2-(sec-butylthio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2943025.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methoxyphenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2943027.png)

![N-(2-methoxy-5-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2943030.png)

![4-methyl-3-(methylsulfanyl)-5-{2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}-4H-1,2,4-triazole](/img/structure/B2943033.png)